

"3-Chloro-2-phenylpropanoic acid" chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-phenylpropanoic acid

Cat. No.: B14009523

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An In-Depth Technical Guide to **3-Chloro-2-phenylpropanoic Acid**: Properties, Synthesis, and Applications

Executive Summary

3-Chloro-2-phenylpropanoic acid is a chiral carboxylic acid of significant interest to the chemical and pharmaceutical industries. Its trifunctional nature, incorporating a phenyl group, a carboxylic acid, and a reactive chloromethyl handle, makes it a versatile synthetic building block for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, plausible synthetic routes, predicted spectroscopic characteristics, and its utility as a precursor in medicinal chemistry. As a senior application scientist, this document moves beyond a simple data sheet to explain the causality behind its chemical behavior and synthetic methodologies, providing a framework for its practical application in the laboratory.

Physicochemical and Computed Properties

The fundamental properties of **3-Chloro-2-phenylpropanoic acid** are summarized below. While experimental data for some properties like melting point are not consistently reported in publicly accessible literature, a combination of experimental and computed values provides a robust profile of the compound.

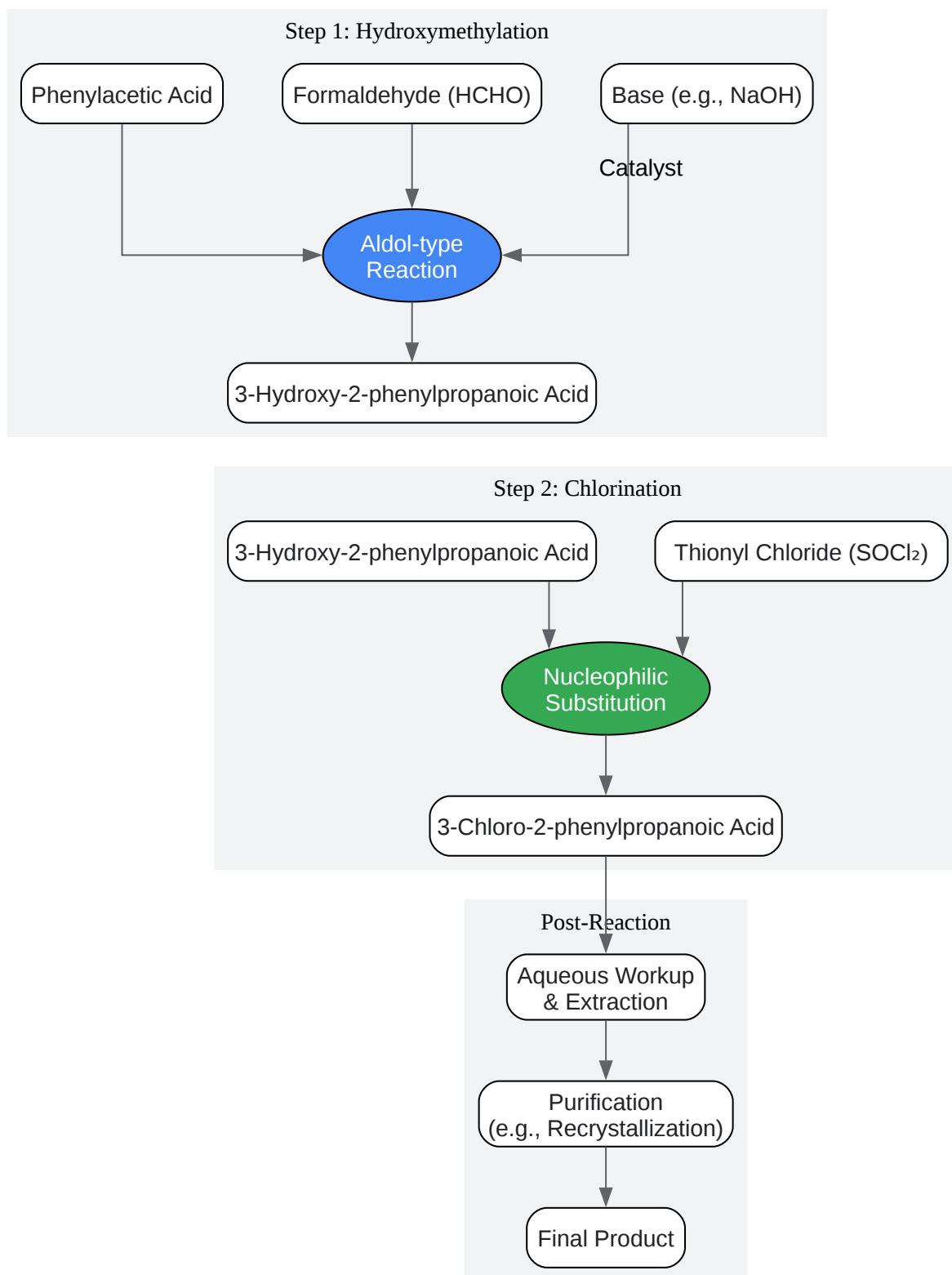
Property	Value	Source
IUPAC Name	3-chloro-2-phenylpropanoic acid	[1]
CAS Number	5441-69-0	[2][3]
Molecular Formula	C ₉ H ₉ ClO ₂	[1][2][3]
Molecular Weight	184.62 g/mol	[1][2]
Boiling Point	289.2 °C at 760 mmHg	[2]
Density	1.268 g/cm ³	[2]
Flash Point	128.7 °C	[2]
Vapor Pressure	0.00103 mmHg at 25 °C	[2]
XLogP3	2.4	[1]
Appearance	Solid (predicted)	
Solubility	Insoluble in water; Soluble in organic solvents (e.g., Methanol, Chloroform) (inferred)	[4]

Synthesis and Mechanistic Considerations

The synthesis of **3-Chloro-2-phenylpropanoic acid** can be approached through several routes. A common and logical strategy involves the chlorination of a suitable hydroxyl precursor, which itself can be derived from commercially available starting materials. This section outlines a representative protocol based on established organic chemistry principles.

Proposed Synthetic Pathway: Hydroxymethylation and Subsequent Chlorination

A robust method involves the hydroxymethylation of phenylacetic acid followed by the conversion of the resulting alcohol to the target alkyl chloride. This approach offers good control over the introduction of the required functional groups.



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Fig 1: Proposed two-step synthesis workflow for **3-Chloro-2-phenylpropanoic acid**.

Experimental Protocol (Representative)

Materials:

- Phenylacetic Acid
- Formaldehyde (37% aqueous solution)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl), concentrated
- Thionyl Chloride (SOCl₂)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Synthesis of 3-Hydroxy-2-phenylpropanoic Acid

- In a round-bottom flask, dissolve phenylacetic acid in an aqueous solution of sodium hydroxide at room temperature. The formation of the sodium salt increases its water solubility and generates the enolate necessary for the reaction.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add aqueous formaldehyde solution dropwise while maintaining the temperature. The enolate of phenylacetic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
- After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
- Cool the reaction mixture again and carefully acidify with concentrated HCl until the pH is ~2. This protonates the carboxylate and the newly formed alkoxide, precipitating the 3-hydroxy-2-phenylpropanoic acid product.

- Filter the resulting solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of **3-Chloro-2-phenylpropanoic Acid**

- Suspend the dried 3-hydroxy-2-phenylpropanoic acid in dichloromethane (DCM) in a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts).
- Slowly add thionyl chloride (SOCl₂) dropwise to the suspension. Thionyl chloride is an excellent reagent for converting primary alcohols to alkyl chlorides via an S_N2 mechanism, generally with minimal rearrangement and good yield.
- Once the addition is complete, gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
- Cool the reaction to room temperature and carefully pour it over ice water to quench any unreacted thionyl chloride.
- Separate the organic layer (DCM) and wash it sequentially with water and saturated sodium bicarbonate solution to remove any acidic impurities.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Predicted Spectroscopic Characteristics and Interpretation

While a verified public spectrum is not readily available, the structure of **3-Chloro-2-phenylpropanoic acid** allows for a detailed prediction of its key spectroscopic features. This analysis is fundamental for confirming the identity and purity of the synthesized compound.

Predicted ¹H NMR Spectrum

- **-COOH (Carboxylic Acid Proton):** A broad singlet is expected far downfield, typically in the range of 10-13 ppm. Its broadness is due to hydrogen bonding and exchange.
- **-C₆H₅ (Aromatic Protons):** The five protons on the phenyl ring will appear as a complex multiplet between 7.2-7.5 ppm.
- **-CH(Ph)- (Methine Proton):** This proton is alpha to both the phenyl ring and the carboxylic acid. It will likely appear as a triplet or a doublet of doublets around 3.8-4.2 ppm. Its multiplicity is determined by coupling to the two adjacent methylene protons.
- **-CH₂Cl (Methylene Protons):** These two protons are diastereotopic because they are adjacent to a chiral center. Therefore, they are chemically non-equivalent and are expected to appear as two separate signals, each as a doublet of doublets, likely in the region of 3.6-4.0 ppm.

Predicted ¹³C NMR Spectrum

- **-COOH (Carbonyl Carbon):** Expected to be the most downfield signal, typically >175 ppm.
- **-C₆H₅ (Aromatic Carbons):** Four signals are expected in the 127-140 ppm range. The ipso-carbon (attached to the propanoic acid chain) will be distinct from the ortho, meta, and para carbons.
- **-CH(Ph)- (Methine Carbon):** The chiral carbon atom, expected around 50-55 ppm.
- **-CH₂Cl (Methylene Carbon):** The carbon bearing the chlorine atom, expected around 45-50 ppm.

Predicted Infrared (IR) Spectrum

- **O-H Stretch (Carboxylic Acid):** A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
- **C-H Stretch (Aromatic):** Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
- **C-H Stretch (Aliphatic):** Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
- **C=O Stretch (Carbonyl):** A very strong, sharp absorption band around 1700-1725 cm⁻¹.

- C=C Stretch (Aromatic): Several medium-intensity peaks in the 1450-1600 cm^{-1} region.
- C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm^{-1} .

Chemical Reactivity and Synthetic Utility

The utility of **3-Chloro-2-phenylpropanoic acid** as a synthetic intermediate stems from its three distinct reactive sites, which can be addressed with high selectivity.

Fig 2: Key reactive sites for synthetic transformations.

- Site A (Carboxylic Acid): This group can undergo standard transformations such as esterification (with an alcohol under acidic conditions), amidation (via an activated intermediate like an acyl chloride), and reduction (using strong reducing agents like LiAlH_4) to yield the corresponding alcohol.
- Site B (Chloromethyl Group): The primary chloride is an excellent electrophilic site for $\text{S}_\text{N}2$ reactions. It allows for the introduction of a wide variety of nucleophiles, such as azides (to form amino acids after reduction), cyanides (for chain extension), or amines, making it a key handle for molecular elaboration.
- Site C (Phenyl Ring): The aromatic ring can undergo electrophilic aromatic substitution. The alkylcarboxylic acid substituent is generally ortho-, para-directing. This allows for further functionalization of the aromatic core if required.

Applications in Drug Discovery and Development

The strategic value of **3-Chloro-2-phenylpropanoic acid** in drug development is primarily as a chiral building block. The presence of chlorine in pharmaceuticals is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties.^{[5][6]} Over 250 FDA-approved drugs contain chlorine, highlighting its importance in modern medicine.^{[5][6]}

This specific molecule provides a scaffold that can be elaborated into various classes of compounds. For example:

- Synthesis of Novel Amino Acids: Nucleophilic substitution of the chloride with an azide (N_3^-) followed by reduction provides access to 3-amino-2-phenylpropanoic acid derivatives, which are valuable components of peptidomimetics and other bioactive molecules.

- **Precursor to Heterocycles:** The dual functionality of the carboxylic acid and the chloromethyl group can be used in cyclization reactions to form lactones or other heterocyclic systems that are common motifs in drug candidates.
- **Introduction of a Phenylpropanoic Acid Moiety:** This structural motif is present in several drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs). This molecule serves as a functionalized precursor for analogues of drugs like Ibuprofen or Naproxen.

Safety, Handling, and Storage

As a chlorinated carboxylic acid, **3-Chloro-2-phenylpropanoic acid** should be handled with appropriate care in a laboratory setting.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
- **Incompatibilities:** Keep away from strong oxidizing agents and strong bases.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- **Disposal:** Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

3-Chloro-2-phenylpropanoic acid is a valuable and versatile intermediate for chemical synthesis. Its well-defined reactive sites allow for selective functionalization, making it an important tool for medicinal chemists and drug development professionals. This guide provides the foundational knowledge required to understand its properties, develop synthetic strategies, and leverage its chemical reactivity for the creation of novel and complex molecules with therapeutic potential.

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- To cite this document: BenchChem. ["3-Chloro-2-phenylpropanoic acid" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14009523#3-chloro-2-phenylpropanoic-acid-chemical-properties]

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Phone: (601) 213-4426
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